Cinnoline-3,4-diamine is derived from cinnoline, a bicyclic compound with the formula C8H6N2. It is classified as an aromatic heterocyclic compound due to the presence of nitrogen atoms within its ring structure. The compound can be synthesized from various precursors, including phenylhydrazine and other derivatives, making it a versatile scaffold in organic synthesis and medicinal chemistry .
The synthesis of cinnoline-3,4-diamine can be approached through several methods:
These methods highlight the adaptability of synthetic routes to produce cinnoline derivatives efficiently.
Cinnoline-3,4-diamine has a unique molecular structure characterized by two nitrogen atoms located at positions 3 and 4 of the cinnoline ring. The general structure can be represented as follows:
The presence of amino groups at positions 3 and 4 enhances its reactivity and solubility in various solvents, making it suitable for further chemical modifications. The structural configuration plays a crucial role in its biological activity and interaction with biological targets.
Cinnoline-3,4-diamine participates in various chemical reactions due to its functional groups:
These reactions expand the utility of cinnoline-3,4-diamine in synthesizing novel compounds for drug discovery.
The mechanism of action for cinnoline-3,4-diamine and its derivatives is primarily linked to their interaction with specific biological targets:
Understanding these mechanisms is critical for developing effective therapeutic agents based on cinnoline scaffolds.
Cinnoline-3,4-diamine possesses several notable physical and chemical properties:
These properties influence its behavior in biological systems and its applicability in pharmaceutical formulations.
Cinnoline-3,4-diamine has numerous applications across various fields:
Cinnoline derivatives entered medicinal chemistry prominence with cinoxacin (Fig. 1), a first-generation antibacterial agent used clinically for urinary tract infections. This 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivative functioned as a DNA gyrase inhibitor but exhibited significant phototoxicity, limiting its utility [1] [2]. Efforts to overcome this limitation led to structural modifications, including ester prodrugs like the cinoxacin naphthyl ester, which retained antibacterial activity against E. coli while demonstrating improved photostability [2].
Table 1: Evolution of Key Cinnoline-Based Therapeutic Agents
Compound/Lead | Structural Features | Primary Therapeutic Area | Developmental Stage |
---|---|---|---|
Cinoxacin | 1-Ethyl-4-oxo-1,4-dihydro-3-cinnolinecarboxylic acid | Antibacterial (UTI) | Marketed (Historical) |
Cinoxacin Naphthyl Ester | Naphthyl ester of cinoxacin | Antibacterial Phototherapy | Preclinical Research |
Compound 10 [2] | 4-Methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide | Antitubercular/Antifungal | Preclinical Research |
Compound 19 [2] | Cinnolinone-3-sulphonamide MbtA inhibitor | Antimycobacterial (Tuberculosis) | Preclinical Research |
WO2011021979A1 Leads [6] | 4-Amino-N-cyclopropyl-8-(3,6-dimethoxypyridazin-4-yl)-7-fluorocinnoline-3-carboxamide analogs | CNS Disorders (Anxiety, Schizophrenia) | Patented Compounds |
The late 20th and early 21st centuries witnessed a significant expansion in the exploration of cinnoline cores beyond antibacterials. Derivatives bearing sulfonamide moieties (e.g., Compound 6) demonstrated enhanced antimicrobial and antifungal activities, particularly against C. albicans and A. niger, with halogen substitutions further boosting potency [2]. Simultaneously, research identified potent antitumor, anti-inflammatory, and anxiolytic activities associated with various cinnoline scaffolds. A pivotal shift occurred with the strategic incorporation of the 3,4-diamine motif. This modification significantly broadened the interaction potential of cinnoline derivatives, enabling exploration in diverse therapeutic areas, including CNS disorders. Patents like WO2011021979A1 explicitly claim cinnoline-3,4-diamine derivatives (e.g., 4-amino-N-cyclopropyl-8-(3,6-dimethoxypyridazin-4-yl)-7-fluorocinnoline-3-carboxamide) as modulators of GABAA receptors for treating anxiety, schizophrenia, and cognitive disorders [6].
The introduction of diamine functionality at the 3,4-positions of the cinnoline ring induces profound electronic and steric consequences, transforming its pharmacological profile:
Table 2: Impact of 3,4-Substitution Patterns on Cinnoline Bioactivity
Cinnoline Core Substitution | Key Structural Feature | Exemplar Biological Activity | Inference |
---|---|---|---|
4-Oxo-3-carboxylic Acid (Cinoxacin) | Carboxylic Acid, Ketone | DNA Gyrase Inhibition (Antibacterial) | Essential for traditional antibacterial action |
3-Sulphonamide | Sulfonamide (R-SO₂NH₂) | Human Neutrophil Elastase (HNE) Inhibition [2] | Key for anti-inflammatory activity |
4-Amino-3-carboxamide | Primary Amine, Amide (e.g., 11, 12) | Antibacterial/Antifungal (Moderate) [2] | Improved spectrum over carboxylic acids |
3,4-Diamine (e.g., 4-Amino-3-carboxamide with constrained amine) | Vicinal Diamine/Amide Combination | GABAA Modulation (Anxiolytic), MbtA Inhibition (Antitubercular) [2] [6] | Broadens therapeutic scope; Enables CNS activity & high potency |
Bicyclic heterocycles like cinnoline provide a sophisticated framework for constructing potent and selective drugs, with the 3,4-diamine derivative exemplifying key advantages in modern pharmacophore design:
Table 3: Pharmacophore Features of Cinnoline-3,4-diamine vs. Related Bicyclic Systems
Pharmacophore Feature | Cinnoline-3,4-diamine | Quinoline-3,4-diamine | Phthalazine-1,4-diamine | Key Advantage of Cinnoline |
---|---|---|---|---|
Ring Fusion Atoms | N1-N2 (Ortho in Diazine) | C3-C4 (Ortho in Pyridine) | N1-N2 (Ortho in Diazine) | Similar diazine to Phthalazine; Electronic differences |
Diamine Position | Vicinal (3,4) | Vicinal (3,4) | Vicinal (1,4) | Vicinal diamine common; Ring strain/aromaticity differs |
Inherent Polarity | High (Two N atoms + Diamine) | Moderate (One N atom + Diamine) | High (Two N atoms + Diamine) | Comparable polarity to Phthalazine |
H-Bond Donor Capacity | Strong (Two NH₂ groups) | Strong (Two NH₂ groups) | Strong (Two NH₂ groups) | Similar capacity |
H-Bond Acceptor Capacity | Strong (Ring N atoms + Diamine N) | Moderate (Ring N + Diamine N) | Strong (Ring N atoms + Diamine N) | Multiple acceptor sites like Phthalazine |
Metal Chelation Potential | Excellent Bidentate (Vicinal diamine) | Excellent Bidentate (Vicinal diamine) | Good (Non-vicinal N atoms) | Superior chelation geometry vs. Phthalazine |
Planarity & Conformational Rigidity | Highly Planar, Rigid | Highly Planar, Rigid | Highly Planar, Rigid | Comparable rigidity |
Synthetic Diversification | Via Pd/Rh/Cu Catalysis, Richter Synthesis [3] [9] | Skraup/Doebner-Miller, Friedländer | Richter-like, Cyclocondensations | Unique metal-catalyzed routes available |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: